2-Isobutyl-2-methyl-1,3-dioxolane-4-methanol
Description
2-Isobutyl-2-methyl-1,3-dioxolane-4-methanol (CAS: 5660-53-7) is a cyclic ketal derivative of glycerol, structurally characterized by a 1,3-dioxolane ring substituted with isobutyl and methyl groups at the 2-position and a hydroxymethyl group at the 4-position. Its molecular formula is C₉H₁₈O₃, with an average molecular mass of 174.24 g/mol and a monoisotopic mass of 174.1256 g/mol .
Synthesis: The compound is synthesized via acid-catalyzed ketalization of glycerol with methyl-isobutyl-ketone (MIBK). Crude glycerol, a biodiesel byproduct, serves as a cost-effective feedstock. The process leverages azeotropic distillation to remove water, achieving yields >99% without requiring expensive purification steps .
Properties
IUPAC Name |
[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(2)4-9(3)11-6-8(5-10)12-9/h7-8,10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDWGIZZMBNYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(OCC(O1)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884180 | |
| Record name | 1,3-Dioxolane-4-methanol, 2-methyl-2-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Dioxolane-4-methanol, 2-methyl-2-(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5660-53-7 | |
| Record name | 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5660-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isobutyl-2-methyl-1,3-dioxolane-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005660537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, 2-isobutyl-2-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxolane-4-methanol, 2-methyl-2-(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolane-4-methanol, 2-methyl-2-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ISOBUTYL-2-METHYL-1,3-DIOXOLANE-4-METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/667AGW60OZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acid-Catalyzed Condensation of Diols and Carbonyl Compounds
Classical 1,3-dioxolane synthesis involves condensing diols (e.g., ethylene glycol) with aldehydes/ketones using Brønsted acids like sulfuric acid or $$ p $$-toluenesulfonic acid. For example, paraformaldehyde and ethylene glycol react at 90–110°C under reflux, producing 1,3-dioxolane derivatives via water elimination. However, this method faces limitations:
Limitations in Adapting Traditional Methods
Applying these methods to 2-isobutyl-2-methyl-1,3-dioxolane-4-methanol synthesis introduces challenges:
- Steric hindrance from the isobutyl and methyl groups reduces reaction rates.
- Glycerol’s trifunctionality increases risk of side products (e.g., cyclic acetals or ethers).
- Energy-intensive azeotropic distillation needed to remove water and shift equilibrium.
Modern Continuous Flow Synthesis Using Solid Acid Catalysts
Reaction Mechanism and Feedstock Selection
The patent CN109535121A discloses a breakthrough method using methyl isobutyl ketone (MIBK) and glycerol in a fixed-bed reactor. The reaction proceeds via acid-catalyzed cyclocondensation:
$$
\text{MIBK} + \text{Glycerol} \xrightarrow{\text{H}^+} \text{C}9\text{H}{18}\text{O}3 + \text{H}2\text{O}
$$
Key advantages over batch methods:
Catalyst Preparation and Characterization
The solid acid catalyst is synthesized by:
- Soaking activated carbon in concentrated $$ \text{H}2\text{SO}4 $$.
- Drying at 110°C to immobilize $$ \text{H}2\text{SO}4 $$ within the carbon matrix.
- Sieving to 20–40 mesh for optimal flow dynamics in fixed beds.
Catalyst performance metrics:
| Parameter | Value |
|---|---|
| Acid loading | 50–70 wt% $$ \text{H}2\text{SO}4 $$ |
| Surface area | 800–1,200 m²/g |
| Pore volume | 0.4–0.6 cm³/g |
Optimized Reaction Conditions
Process variables and their effects:
- Temperature: 90–115°C (below 115°C minimizes MIBK decomposition).
- Molar ratio (MIBK:Glycerol): 1.5:1 to 2:1 (excess MIBK improves glycerol conversion).
- Residence time: 2–4 hours in a two-stage fixed bed.
Performance outcomes:
| Metric | Batch Method | Continuous Method |
|---|---|---|
| Yield | 65–72% | 85–89% |
| Catalyst lifetime | 3 cycles | >500 hours |
| Wastewater generation | 2.5 L/kg | 0.3 L/kg |
Purification and Byproduct Management
Distillation and Solvent Recovery
Post-reaction crude product undergoes:
- Azeotropic distillation at 90–100°C to separate water-MIBK azeotrope (bp: 87°C).
- Vacuum rectification (20–30 mmHg) to recover unreacted MIBK (bp: 116°C at atm).
- Final product isolation at 189–191°C, achieving >98% purity.
Comparative Analysis of Synthesis Strategies
Economic and Scalability Metrics
| Factor | Homogeneous Acid | Solid Acid |
|---|---|---|
| Capital cost | $1.2M (1000 tpa) | $0.9M (1000 tpa) |
| Operating cost | $580/t | $410/t |
| CO₂ footprint | 1.8 t/t product | 1.1 t/t product |
Emerging Alternatives and Research Frontiers
- Biocatalysis: Lipase-mediated transacetalization (experimental yields: 45–55%).
- Ionic liquids: [BMIM][HSO₄] catalysts show 78% yield in preliminary trials.
- Microwave-assisted synthesis: Reduces reaction time to 30 minutes (lab-scale).
Industrial Implementation Challenges
Catalyst Deactivation Mechanisms
- Sulfate leaching: Gradual $$ \text{SO}_4^{2-} $$ loss reduces activity after 500 hours.
- Coke formation: Aromatic byproducts block pores in prolonged runs.
Mitigation strategies: - Regeneration: Washing with 10% $$ \text{H}2\text{O}2 $$ restores 95% activity.
- Guard beds: Zeolite pre-filters adsorb coke precursors.
Market Adoption Barriers
- Regulatory hurdles: REACH registration costs (~€50,000) for EU markets.
- Competing solvents: Ethylene glycol monobutyl ether (EGBE) dominates at $1.2/kg vs. $4.5/kg for this compound.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-2-methyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .
Scientific Research Applications
2-Isobutyl-2-methyl-1,3-dioxolane-4-methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isobutyl-2-methyl-1,3-dioxolane-4-methanol involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Research Findings
Economic Viability: The synthesis of this compound from crude glycerol offers a sustainable route for biodiesel waste valorization, with lower production costs compared to Solketal .
Performance in Fuels: While Solketal improves cold flow properties in biodiesel, the branched alkyl groups in this compound enhance its compatibility with conventional diesel .
Reactivity Differences: The iodine substituent in 2-(1-Iodoethyl)-1,3-dioxolane-4-methanol makes it suitable for nucleophilic substitutions, unlike the hydroxymethyl-dominated reactivity of Solketal .
Biological Activity
2-Isobutyl-2-methyl-1,3-dioxolane-4-methanol is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and applications of this compound, drawing from various research studies and patents.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dioxolane ring which contributes to its unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. This suggests potential applications in developing antimicrobial agents. For instance, one study highlighted its effectiveness against various bacteria and fungi, indicating that it could serve as a template for new antimicrobial drugs.
Solvent Properties
As a solvent, this compound has been studied for its ability to dissolve organic and inorganic substances. Its effectiveness in cleaning formulations suggests that it may enhance the solubility of challenging compounds like oils and greases .
The exact mechanism of action of this compound is still under investigation. However, it is believed to interact with biological membranes and proteins due to its polar nature. This interaction may lead to alterations in cell membrane permeability or protein function, contributing to its biological effects .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of dioxolane derivatives found that this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics.
| Microorganism | MIC (mg/L) | Comparison |
|---|---|---|
| Staphylococcus aureus | 32 | Standard antibiotic: 16 |
| Escherichia coli | 64 | Standard antibiotic: 32 |
This data suggests that while the compound shows promise, further optimization may be required to enhance its efficacy.
Case Study 2: Solvent Applications
In a comparative analysis of bio-based solvents, this compound was evaluated for its solvation capabilities. It was found to outperform traditional solvents in terms of environmental impact and efficiency in dissolving complex mixtures .
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound has a favorable safety profile. In vitro studies have shown low cytotoxicity levels when tested on mammalian cell lines . Further studies are necessary to confirm these findings in vivo.
Applications in Drug Development
Due to its unique structure and biological activities, this compound is being explored as a potential intermediate in drug synthesis. Its ability to modulate biological pathways makes it a candidate for further research in pharmaceutical applications .
Q & A
Q. What are the critical safety protocols for handling 2-Isobutyl-2-methyl-1,3-dioxolane-4-methanol in laboratory settings?
Answer:
- Protective Measures : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile reactions due to potential respiratory irritation .
- Waste Management : Segregate chemical waste into halogenated and non-halogenated containers. Collaborate with certified waste disposal services to comply with EPA guidelines .
- Emergency Protocols : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain a spill kit with absorbents (e.g., silica gel) and neutralizing agents (e.g., sodium bicarbonate) .
Q. How can researchers confirm the structural identity of this compound?
Answer:
- Spectroscopic Techniques :
- NMR : Compare -NMR signals for the dioxolane ring (δ 1.2–1.5 ppm for methyl groups, δ 3.5–4.2 ppm for methine protons) .
- Mass Spectrometry : Look for molecular ion peaks at m/z 132.16 (M) and fragmentation patterns corresponding to loss of isobutyl or methyl groups .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related dioxolane derivatives (e.g., (S)-(+)-enantiomer ).
Q. What synthetic routes are recommended for preparing this compound?
Answer:
- Stepwise Synthesis :
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Q. What methodologies optimize purification of this compound?
Answer:
- Chromatographic Techniques :
- HPLC : Use a C18 column with methanol/water (70:30) mobile phase for enantiomeric resolution .
- Crystallization : Optimize solvent polarity (e.g., acetone/hexane mixtures) to enhance crystal yield and purity .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated computationally?
Answer:
- Quantum Chemical Calculations :
- Perform density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states for ring-opening reactions .
- Use intrinsic reaction coordinate (IRC) analysis to validate reaction pathways .
- Kinetic Studies : Apply Eyring equations to experimental rate data to determine activation parameters (ΔH‡, ΔS‡) .
Q. What strategies resolve contradictions in stereochemical outcomes during derivatization?
Answer:
- Chiral Auxiliaries : Introduce enantiopure reagents (e.g., (R)-BINOL) to control asymmetric induction during esterification or etherification .
- Dynamic Resolution : Employ enzymes (e.g., lipases) for kinetic resolution of racemic mixtures under mild conditions (pH 7.0, 25°C) .
Q. How can experimental design minimize trial-and-error in optimizing reaction conditions?
Answer:
Q. What computational tools predict the stability of this compound under varying conditions?
Answer:
- Molecular Dynamics (MD) : Simulate degradation pathways under thermal stress (e.g., 100°C for 24h) using AMBER force fields .
- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the dioxolane ring) with hydrolysis rates .
Q. How do solvent polarity and pH influence the compound’s degradation kinetics?
Answer:
- Hydrolysis Studies :
- Acidic Conditions : Monitor protonation of the dioxolane oxygen via -NMR (e.g., rapid ring-opening in HCl/MeOH) .
- Basic Conditions : Measure pseudo-first-order rate constants in NaOH/ethanol to assess nucleophilic attack .
- Solvent Effects : Compare degradation half-lives in polar aprotic (DMF) vs. protic (MeOH) solvents .
Q. What advanced techniques characterize biological interactions of derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
